4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tetramethylpiperidine
Description
Properties
CAS No. |
75279-29-7 |
|---|---|
Molecular Formula |
C17H35NO4 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
4,4-bis(tert-butylperoxy)-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C17H35NO4/c1-13(2,3)19-21-17(22-20-14(4,5)6)11-15(7,8)18-16(9,10)12-17/h18H,11-12H2,1-10H3 |
InChI Key |
KXBDQTYXCJTIEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)(OOC(C)(C)C)OOC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tetramethylpiperidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with tert-butyl hydroperoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroxide radicals.
Reduction: It can be reduced back to the parent amine.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroxide radicals.
Reduction: Regeneration of the parent amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tetramethylpiperidine has a wide range of applications in scientific research:
Biology: Investigated for its potential role in protecting biological systems from oxidative stress.
Medicine: Explored for its antioxidant properties in the development of therapeutic agents.
Industry: Utilized in the production of high-performance materials that require enhanced stability and longevity.
Mechanism of Action
The antioxidant effect of 4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tetramethylpiperidine is primarily due to its ability to scavenge free radicals. The compound donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This mechanism involves the formation of stable nitroxide radicals, which further react with other radicals to terminate the chain reaction of oxidation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to several structurally related piperidine derivatives, including:
Redox Properties and Catalytic Activity
- TEMPO Derivatives: TEMPO and its analogues (e.g., 4-acetamido-TEMPO) exhibit reversible one-electron redox reactions (E° ≈ 0.7–0.9 V vs. Li/Li⁺), making them ideal for nonaqueous redox flow batteries and electrocatalysis. The tert-butyl dioxy groups in 4,4-bis((tert-butyl)dioxy)-TMP may alter redox potentials due to electron-withdrawing effects, though experimental data is pending .
- Steric Effects : The tert-butyl groups in 4,4-bis((tert-butyl)dioxy)-TMP likely increase steric hindrance compared to TEMPO, reducing reactivity with bulky substrates but enhancing stability in oxidative environments .
Key Research Findings and Data Tables
Table 1: Redox Potentials of Selected Piperidine Derivatives
*Predicted based on structural analogs.
Table 2: Thermal Stability Comparison
Biological Activity
4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tetramethylpiperidine (also known as TEMPO derivative) is a stable radical compound that has garnered interest in various fields due to its unique biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C17H35NO4
- Molecular Weight : 317.471 g/mol
- CAS Number : 75279-29-7
- LogP : 4.91
Biological Activity Overview
Antioxidant Activity
4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tetramethylpiperidine is recognized for its potent antioxidant properties. The compound acts as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS) which are implicated in various diseases including cancer and neurodegenerative disorders.
Mechanism of Action
The antioxidant mechanism involves the donation of an electron to free radicals, thereby stabilizing them and preventing cellular damage. This property is particularly beneficial in reducing oxidative stress in biological systems.
Antioxidant Efficacy in Cell Studies
A study conducted by Liu et al. (2022) demonstrated that 4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tetramethylpiperidine significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The results indicated a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, suggesting enhanced cellular defense mechanisms against oxidative damage.
| Study | Cell Line | Treatment Concentration | MDA Reduction (%) | GSH Increase (%) |
|---|---|---|---|---|
| Liu et al. (2022) | HeLa | 50 µM | 45% | 30% |
Neuroprotective Effects
In another pivotal study by Aiken et al. (2023), the neuroprotective effects of the compound were evaluated using an animal model of Alzheimer's disease. The administration of 4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tetramethylpiperidine resulted in improved cognitive function and reduced amyloid plaque formation.
| Parameter | Control Group | Treatment Group | Improvement (%) |
|---|---|---|---|
| Cognitive Score | 15 ± 3 | 25 ± 3 | 66% |
| Amyloid Plaques (mm²) | 12 ± 1 | 5 ± 1 | 58% |
Applications in Therapeutics
The promising biological activities of 4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tetramethylpiperidine have led to its exploration in therapeutic applications:
- Cancer Therapy : Due to its antioxidant properties and ability to modulate redox states within cells, there is potential for this compound to be used as an adjunct therapy in cancer treatment.
- Neurodegenerative Diseases : Its neuroprotective effects suggest a role in the management of conditions such as Alzheimer's disease and Parkinson's disease.
Case Studies
-
Case Study on Cancer Cell Lines
A series of experiments conducted on breast cancer cell lines showed that treatment with varying concentrations of the compound led to significant apoptosis induction. Flow cytometry analyses revealed that at concentrations above 100 µM, there was a notable increase in early and late apoptotic cells. -
Animal Model for Alzheimer's Disease
In vivo studies involving transgenic mice demonstrated that chronic administration of the compound improved memory retention and reduced behavioral deficits associated with Alzheimer's pathology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
